

Application of Risdiplam-hydroxylate-d3 in Pediatric Pharmacokinetic Studies

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Compound of Interest

Compound Name: *Risdiplam-hydroxylate-d3*

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Application Notes

Risdiplam is an orally administered small molecule designed to treat Spinal Muscular Atrophy (SMA) by modifying the splicing of the survival motor neuron 2 (SMN2) gene, leading to an increase in the production of functional SMN protein.^[1] Pharmacokinetic (PK) studies in the pediatric population are crucial for establishing safe and effective dosing regimens, given the dynamic physiological changes that occur during childhood. The use of a stable isotope-labeled internal standard, such as **Risdiplam-hydroxylate-d3**, is essential for the accurate quantification of Risdiplam in biological matrices during these studies.

Risdiplam-hydroxylate-d3 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its chemical structure is nearly identical to the analyte, Risdiplam, with the exception of the deuterium atoms. This structural similarity ensures that it co-elutes with Risdiplam and experiences similar ionization and fragmentation patterns in the mass spectrometer. The mass difference allows for their distinct detection, enabling precise correction for variability in sample preparation and instrument response. This is particularly critical in pediatric studies where sample volumes are often limited, necessitating highly sensitive and robust analytical methods.^[2]

The major metabolite of Risdiplam is the pharmacologically inactive M1, or N-hydroxy risdiplam.^[1] Bioanalytical methods are often developed to quantify both Risdiplam and its M1 metabolite simultaneously. These methods face challenges such as the light sensitivity of

Risdiplam and the instability of the M1 metabolite, which is prone to oxidative degradation.[3] To mitigate these issues, sample handling under light-protected conditions and the use of stabilizers like ascorbic acid are recommended.[3]

Data Presentation

The following tables summarize key quantitative data from pediatric pharmacokinetic studies of Risdiplam.

Table 1: Recommended Dosing of Risdiplam in Pediatric Patients

Age Group	Body Weight	Recommended Once Daily Dose
2 months to < 2 years	-	0.2 mg/kg
≥ 2 years	< 20 kg	0.25 mg/kg
≥ 2 years	≥ 20 kg	5 mg
Data sourced from FDA clinical pharmacology reviews.[1]		

Table 2: Steady-State Pharmacokinetic Parameters of Risdiplam in Pediatric Patients with SMA

Age Group at Enrollment	Body Weight	Once Daily Dose	Mean AUC0-24h (ng·h/mL)
1 to < 2 months (pre-symptomatic)	-	0.15 mg/kg	2090
2 to 7 months (infantile-onset)	-	0.2 mg/kg	1930
2 to 25 years (later-onset)	< 20 kg	0.25 mg/kg	2070
2 to 25 years (later-onset)	≥ 20 kg	5 mg	2070

AUC0-24h: Area under the plasma concentration-time curve over 24 hours at steady state. Data represents estimated exposures.[\[1\]](#)

Experimental Protocols

Pediatric Plasma Sample Collection and Handling

This protocol outlines the critical steps for collecting and handling pediatric plasma samples to ensure the integrity of Risdiplam and its metabolites for pharmacokinetic analysis.

Materials:

- K2-EDTA collection tubes
- Amber-colored microcentrifuge tubes for light protection
- Centrifuge
- Pipettes and tips

- -70°C freezer for long-term storage
- Ascorbic acid solution (as a stabilizer, if M1 metabolite is also being quantified)[3]

Procedure:

- Collect whole blood samples from pediatric patients into K2-EDTA tubes at predetermined time points post-Risdiplam administration.
- To minimize degradation due to light sensitivity, process samples under yellow light or in a dimly lit room.[3]
- Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
- Carefully transfer the plasma supernatant into pre-labeled, amber-colored microcentrifuge tubes.
- If the M1 metabolite is a target analyte, add a freshly prepared solution of ascorbic acid to the plasma to prevent oxidative degradation.[3]
- Immediately freeze the plasma samples and store them at -70°C until analysis.

Bioanalytical Method: Quantification of Risdiplam in Pediatric Plasma using LC-MS/MS

This protocol describes a representative LC-MS/MS method for the quantification of Risdiplam in pediatric plasma, utilizing **Risdiplam-hydroxylate-d3** as an internal standard.

Materials and Reagents:

- Risdiplam analytical standard
- **Risdiplam-hydroxylate-d3** (internal standard, IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade

- Formic acid (FA), LC-MS grade
- Ultrapure water
- Control pediatric plasma
- Calibrators and Quality Control (QC) samples

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Reversed-phase C18 analytical column

Procedure:**a. Preparation of Stock Solutions, Calibrators, and QCs:**

- Prepare primary stock solutions of Risdiplam and **Risdiplam-hydroxylate-d3** in a suitable organic solvent (e.g., methanol).
- Prepare a working solution of the internal standard (**Risdiplam-hydroxylate-d3**) by diluting the stock solution with ACN/water (50:50, v/v).
- Prepare a series of calibration standards and quality control samples by spiking control pediatric plasma with known concentrations of Risdiplam.

b. Sample Preparation (Protein Precipitation):[\[4\]](#)

- Thaw the pediatric plasma samples, calibrators, and QCs on ice.
- To a 50 µL aliquot of each plasma sample, add 150 µL of the internal standard working solution in acetonitrile. The ACN will precipitate the plasma proteins.
- Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 4000 rpm for 5 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and IS, followed by a re-equilibration step.
- Injection Volume: 5 μ L.

- Mass Spectrometry:

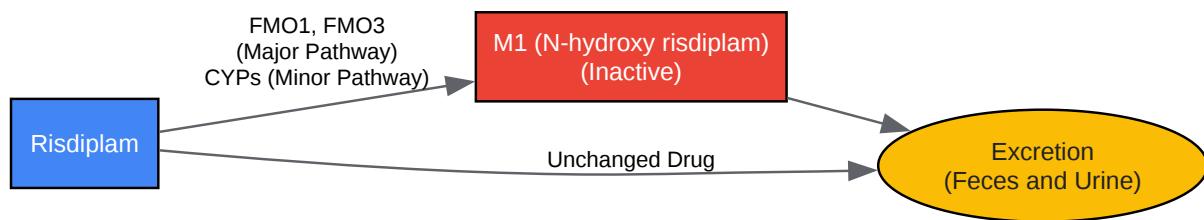
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both Risdiplam and **Risdiplam-hydroxylate-d3**. These would be determined during method development.

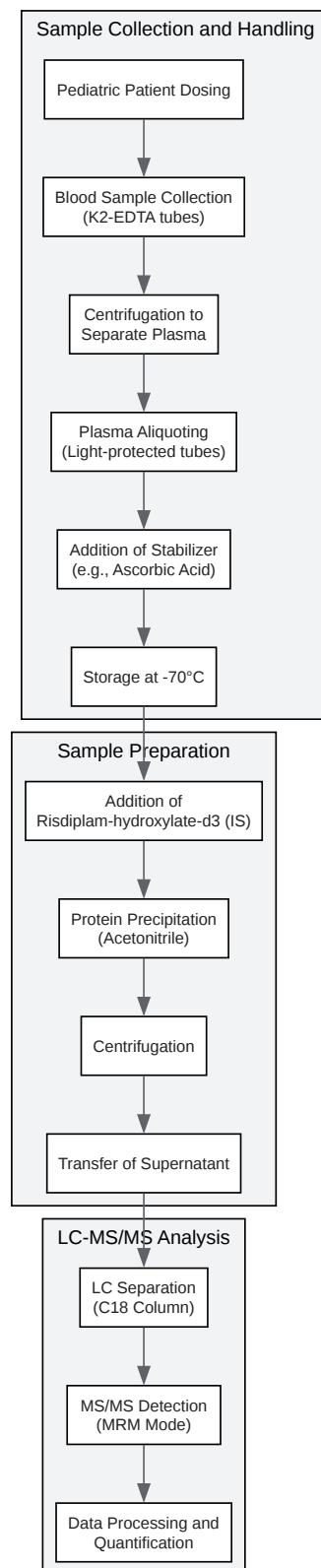
d. Data Analysis:

- Integrate the peak areas for both Risdiplam and the internal standard (**Risdiplam-hydroxylate-d3**).
- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted linear regression model.
- Determine the concentration of Risdiplam in the pediatric plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations



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